2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Medicinal chemistry HBV inhibition Solubility optimization

The 7-carboxylic acid regioisomer (CAS 116515-48-1) is the validated core for Gilead's patented 5-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamide HBV inhibitors, offering improved kinetic solubility over 5-carboxamide counterparts. It is also the scaffold of the natural anti-inflammatory alkaloid punicagranine. The carboxylic acid handle at the 7-position enables direct esterification/amidation for library synthesis. Generic substitution with 5-, 6-, or 3-carboxylic acid regioisomers alters reactivity and pharmacology. Procure this specific regioisomer for SAR-driven antiviral and anti-inflammatory programs.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 116515-48-1
Cat. No. B039263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
CAS116515-48-1
Synonyms1H-Pyrrolizine-7-carboxylicacid,2,3-dihydro-(9CI)
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CN2C1)C(=O)O
InChIInChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11)
InChIKeyCYYLHKZGLFLYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid: CAS 116515-48-1 Core Scaffold and Baseline Specifications


2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid (CAS 116515-48-1) is a heterocyclic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol, belonging to the pyrrolizine family characterized by a fused bicyclic system containing a bridgehead nitrogen atom. This compound features a carboxylic acid functional group at the 7-position of the 2,3-dihydro-1H-pyrrolizine scaffold, providing a versatile handle for downstream derivatization including esterification and amidation reactions. The compound is commercially available as a solid with reported purity specifications ranging from 95% to 97% from multiple vendors, and has a reported melting point of 184-185 °C (measured in water/ethanol solvent) . It is classified under CPC C07D487/04 as an ortho-condensed heterocyclic system containing two hetero rings [1]. The scaffold has been documented in the primary literature as a core structure for the synthesis of biologically active molecules, including the natural product punicagranine [2]. Key computed physicochemical properties include a density of 1.38 g/cm³, a calculated boiling point of 330.85 °C at 760 mmHg, and a refractive index of 1.65 .

Why Generic Substitution Fails: Regiochemical Specificity in the 2,3-Dihydro-1H-pyrrolizine-7-carboxylic Acid Scaffold


Generic substitution among pyrrolizine carboxylic acid isomers and regioisomers is not feasible because the position of the carboxylic acid moiety on the fused bicyclic framework dictates fundamentally different reactivity profiles, synthetic accessibility, and downstream biological outcomes. The 7-carboxylic acid regioisomer (CAS 116515-48-1) presents a distinct substitution pattern compared to 5-carboxylic acid, 6-carboxylic acid, or 3-carboxylic acid variants, each of which exhibits divergent electronic distribution, steric constraints, and hydrogen-bonding geometries. Critically, patent literature documents that compounds derived from the 5-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamide scaffold exhibit improved kinetic solubility compared to their 5-carboxamide counterparts [1]. This regiochemical dependence means that in-class compounds bearing carboxylic acid functionality at alternative positions cannot be interchanged without altering the physicochemical and pharmacological properties of the resulting derivatives. Furthermore, the 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid scaffold specifically has been validated as the core structure for punicagranine, a natural product alkaloid with demonstrated nitric oxide inhibitory activity in RAW 264.7 cells [2].

Quantitative Comparative Evidence: 2,3-Dihydro-1H-pyrrolizine-7-carboxylic Acid vs. In-Class Analogs


Kinetic Solubility Advantage of 7-Carboxamide Derivatives vs. 5-Carboxamide Regioisomers

The 5-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamide scaffold (derived from the 7-carboxylic acid core) demonstrates improved kinetic solubility compared to 7-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide regioisomers. This is explicitly stated in Gilead Sciences' patent disclosure covering substituted pyrrolizine compounds as HBV replication inhibitors [1].

Medicinal chemistry HBV inhibition Solubility optimization

Natural Product Validation: 5-(Furan-3-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid Anti-Inflammatory Activity

The 7-carboxylic acid scaffold serves as the core of punicagranine (5-(furan-3-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid), a naturally occurring pyrrolizine alkaloid isolated from Punica granatum peels. This natural derivative demonstrated inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells. The authors note that this represents the first report of the pyrrolizine alkaloid skeleton in natural products [1].

Natural products Anti-inflammatory Nitric oxide inhibition

Calculated Physicochemical Properties Differentiating 7-Carboxylic Acid from Hydrogenated Analogs

2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid (C8H9NO2, MW 151.16) exhibits a calculated density of 1.38 g/cm³, a calculated boiling point of 330.85 °C at 760 mmHg, and a calculated refractive index of 1.65. These values differ substantially from fully saturated hexahydro-pyrrolizine carboxylic acid analogs (e.g., hexahydro-1H-pyrrolizine-2-carboxylic acid, MW 155.19) and aromatic 3H-pyrrolizine-3-carboxylic acid variants .

Physicochemical characterization Computational chemistry Scaffold selection

Validated Application Scenarios for 2,3-Dihydro-1H-pyrrolizine-7-carboxylic Acid (CAS 116515-48-1) in Research and Industrial Procurement


Medicinal Chemistry: HBV Replication Inhibitor Scaffold Development

The 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid scaffold is the foundational core for synthesizing 5-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamide derivatives, which have been patented by Gilead Sciences for the inhibition of hepatitis B virus (HBV) replication. The 7-carboxamide regioisomeric series demonstrates improved kinetic solubility compared to 5-carboxamide counterparts [1]. Procurement of this specific 7-carboxylic acid regioisomer (CAS 116515-48-1) enables medicinal chemistry teams to access the solubility-advantaged scaffold for structure-activity relationship (SAR) exploration and lead optimization programs targeting HBV and potentially other viral nucleoprotein targets [2].

Natural Product-Inspired Drug Discovery: Anti-Inflammatory Agent Synthesis

The 7-carboxylic acid scaffold is the validated core of punicagranine, a naturally occurring pyrrolizine alkaloid isolated from Punica granatum peels that exhibits nitric oxide production inhibition in LPS-stimulated RAW 264.7 macrophages [3]. Researchers pursuing natural product-inspired or natural product-derived anti-inflammatory agents can utilize CAS 116515-48-1 as the starting scaffold for synthesizing punicagranine and related 5-aroyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid derivatives. The scaffold's natural occurrence provides a compelling rationale for hit-to-lead campaigns in inflammation-related therapeutic areas.

Heterocyclic Building Block: Diversifiable Scaffold for Library Synthesis

As a heterocyclic building block with a reactive carboxylic acid handle at the 7-position, CAS 116515-48-1 enables straightforward derivatization through standard esterification and amidation chemistry to generate diverse compound libraries. The 2,3-dihydro-1H-pyrrolizine core offers a distinct electronic and steric profile compared to pyrrole, indole, or saturated pyrrolizidine scaffolds . Procurement for library synthesis programs provides access to a nitrogen-containing fused bicyclic scaffold that is underrepresented in commercial screening collections yet validated in both patented antiviral and natural product anti-inflammatory applications.

Analytical Reference Standard and Impurity Profiling

With a characterized melting point of 184-185 °C, defined InChIKey (CYYLHKZGLFLYPE-UHFFFAOYSA-N), and SMILES (c1cn2c(c1C(=O)O)CCC2), this compound serves as an analytical reference standard for methods development in HPLC, LC-MS, and NMR-based purity assessment of pyrrolizine-containing pharmaceutical candidates and their synthetic intermediates . Procurement of high-purity material (97% from multiple vendors) supports regulatory-compliant impurity profiling and reference standard qualification in quality control laboratories.

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